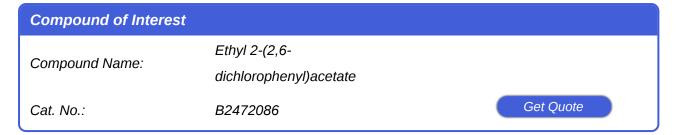


Spectral Analysis of Ethyl 2-(2,6-dichlorophenyl)acetate: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for **Ethyl 2-(2,6-dichlorophenyl)acetate**. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this document focuses on predicted spectral characteristics derived from the analysis of structurally similar compounds. It also outlines standardized experimental protocols for acquiring such data.

## **Chemical Structure and Properties**

**Ethyl 2-(2,6-dichlorophenyl)acetate** is a halogenated aromatic carboxylic acid ester. Its chemical structure consists of a 2,6-dichlorophenyl ring attached to an ethyl acetate group via a methylene bridge.

Molecular Formula: C10H10Cl2O2[1]

Molecular Weight: 233.09 g/mol [1]

# **Predicted Spectral Data**

The following tables summarize the anticipated <sup>1</sup>H NMR and <sup>13</sup>C NMR chemical shifts and expected mass spectrometry fragmentation patterns for **Ethyl 2-(2,6-dichlorophenyl)acetate**.



These predictions are based on established principles of NMR and MS, and by analogy to structurally related molecules.

## Predicted <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for Ethyl 2-(2,6-dichlorophenyl)acetate

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH <sub>2</sub> - (Aromatic)	~ 4.0	Singlet (s)	2H
-O-CH <sub>2</sub> - (Ethyl)	~ 4.2	Quartet (q)	2H
Ar-H	~ 7.2 - 7.4	Multiplet (m)	3H
-CH₃ (Ethyl)	~ 1.3	Triplet (t)	3H

### Predicted <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for Ethyl 2-(2,6-dichlorophenyl)acetate

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C=O (Ester)	~ 170
Aromatic C-Cl	~ 135
Aromatic C-H	~ 128 - 130
Aromatic C (quaternary)	~ 132
-O-CH <sub>2</sub> - (Ethyl)	~ 61
-CH <sub>2</sub> - (Aromatic)	~ 45
-CH₃ (Ethyl)	~ 14

### **Predicted Mass Spectrometry (MS) Data**

Table 3: Predicted Mass Spectrometry Fragmentation for Ethyl 2-(2,6-dichlorophenyl)acetate



m/z	Proposed Fragment
232/234/236	[M] <sup>+</sup> (Molecular ion peak with isotopic pattern for 2 Cl)
187/189/191	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
159/161	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
124/126	[C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining NMR and MS data for a compound such as **Ethyl 2-(2,6-dichlorophenyl)acetate**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A sample of **Ethyl 2-(2,6-dichlorophenyl)acetate** would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.

- ¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Spectroscopy: Carbon-13 NMR spectra would be recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 240 ppm) would be used. Proton decoupling techniques, such as broadband decoupling, would be employed to simplify the spectrum.

### Mass Spectrometry (MS)

Mass spectral data would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

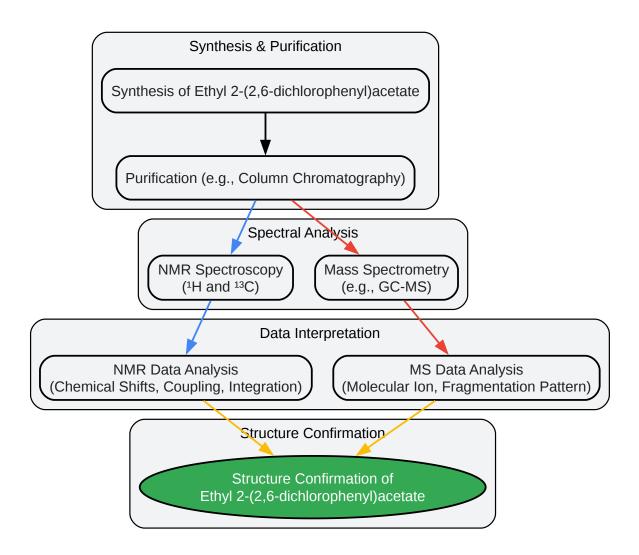
 Sample Preparation: A dilute solution of the compound in a volatile organic solvent like methanol or ethyl acetate would be prepared.



- Ionization: Electron ionization (EI) at a standard energy of 70 eV is a common technique for this type of molecule.
- Analysis: The instrument would be set to scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-300).

## **Logical Workflow for Spectral Analysis**

The following diagram illustrates the logical workflow for the spectral analysis of a synthesized organic compound like **Ethyl 2-(2,6-dichlorophenyl)acetate**.



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#### Workflow for Spectral Characterization

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#### References

- 1. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291 PubChem [pubchem.ncbi.nlm.nih.gov]
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